Lipophilicity Gain with N-Ethyl vs. N-Methyl Substitution
The target compound carries an N-ethyl substituent that produces a computed XLogP3 of 0.9, compared to 0.5 for the N-methyl positional isomer 1-amino-3-(N-methylanilino)propan-2-ol. This 0.4 log unit increase reflects the additional methylene group's contribution to lipophilicity, a parameter known to influence passive membrane permeability and oral bioavailability in the broader arylamino alcohol class [1][2].
N-Methyl analog: 0.5
Δ = +0.4
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Amino-3-(N-methylanilino)propan-2-ol (CID 272579): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (80% higher relative to comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); same computational method applied to both compounds |
Why This Matters
For procurement decisions, a 0.4-unit higher XLogP3 translates into measurably different partitioning behavior in extraction, chromatography, and biological assays, making the N-ethyl compound preferable when higher membrane permeability is sought.
- [1] PubChem. 2-Amino-3-(N-ethylanilino)propan-1-ol. Computed Properties: XLogP3-AA 0.9. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-Amino-3-[methyl(phenyl)amino]propan-2-ol. Computed Properties: XLogP3-AA 0.5. National Center for Biotechnology Information. View Source
